Tert-butyl N-(2-carbamoylcyclopentyl)carbamate
Description
Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane backbone substituted with a carbamoyl group at the 2-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(2-carbamoylcyclopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZHOKFZGXCJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Reagents
Three-Component Coupling Strategy
Mechanistic Overview
This method leverages simultaneous activation of amines, carbon dioxide, and alkyl halides:
- Base-mediated coupling : Cs₂CO₃ facilitates the reaction between cyclopentylamine, CO₂, and tert-butyl bromide in dimethylformamide (DMF).
- Catalytic system : Tetrabutylammonium iodide (TBAI) enhances nucleophilicity of the amine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25–50°C |
| Reaction time | 4–6 hours |
| Solvent | DMF |
| Yield | 82–89% |
Industrial Scalability
- Batch size : Demonstrated at 10 kg scale with consistent purity (>98%).
- Cost efficiency : Reduced Boc₂O usage by 40% compared to traditional methods.
Boc Protection/Deprotection Approaches
Stepwise Functionalization
A two-step protocol is documented in patent literature:
- Boc protection : Treat cyclopentylamine with Boc₂O in the presence of N-methylmorpholine (NMM) and isobutyl chlorocarbonate.
- Carbamoylation : Introduce the carbamoyl group via reaction with phosgene equivalents (e.g., trichloromethyl chloroformate).
Critical Parameters :
Case Study: Large-Scale Production
- Patent WO2019158550A1 : Describes a 93.1% yield using phase-transfer catalysis (tetrabutylammonium bromide) and methyl sulfate as the alkylating agent.
- Key advantage : Avoids solidification of the reaction mass, enabling continuous stirring.
Phase-Transfer Alkylation
Methodology
- Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv).
- Base : KOH (50% aqueous solution) for deprotonation.
- Alkylating agent : Methyl sulfate (1.5–2.0 equiv).
Procedure :
Performance Metrics
| Condition | Outcome |
|---|---|
| Temperature | −10°C to 20°C |
| Reaction time | 3–8 hours |
| Yield | 92.4–97% |
| Purity (HPLC) | 99.35% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Curtius rearrangement | 65–78 | >95 | Moderate | High |
| Three-component | 82–89 | >98 | High | Moderate |
| Boc protection | 90–93 | >99 | High | Low |
| Phase-transfer | 92–97 | >99 | Industrial | High |
Key Findings :
- Phase-transfer alkylation excels in industrial settings due to minimal viscosity issues and high reproducibility.
- Boc protection routes offer superior purity but require costly reagents.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding cyclopentylamine derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water on the carbamate carbonyl carbon. This leads to cleavage of the C–O bond and release of tert-butanol.
-
Basic hydrolysis proceeds via deprotonation of the nucleophile (OH⁻), attacking the carbonyl and forming a tetrahedral intermediate .
Nucleophilic Substitution
The carbamate’s carbonyl group is susceptible to nucleophilic attack, enabling functional group interconversion.
Example Reaction :
Reaction with benzylamine in DCM yields N-benzyl-N-(2-carbamoylcyclopentyl)urea, a precursor for kinase inhibitors.
Reduction Reactions
The carbamoyl group can be reduced to a methylene amine under specific conditions.
| Reducing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4h | N-(2-Aminocyclopentyl)carbamate | 70–75% yield |
| H₂/Pd-C | MeOH, 50 psi, 25°C | Cyclopentylmethaneamine + tert-butanol | Requires Boc deprotection |
Note : Over-reduction is mitigated by using milder agents like NaBH₄ in ethanol, which selectively reduces imine byproducts.
Oxidation Reactions
The cyclopentane ring’s carbamoyl group stabilizes radicals, enabling controlled oxidation.
| Oxidizing Agent | Conditions | Products | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C, 2h | Cyclopentanone carbamate | MnO₂ (colloidal) |
| Ozone | O₃, DCM, –78°C | Dicarbonyl derivatives | Requires reductive workup |
Application : Oxidation to cyclopentanone derivatives facilitates ring-opening reactions for polymer precursors.
Method 1: Curtius Rearrangement
-
Acyl Azide Formation : React 2-carbamoylcyclopentylcarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and NaN₃.
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Rearrangement : Heat in toluene to generate isocyanate intermediate.
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Trapping : Add tert-butanol to form tert-butyl N-(2-carbamoylcyclopentyl)carbamate (Yield: 88%).
Method 2: Direct Carbamation
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Aziridine Opening : React tosyl-activated cyclopentene aziridine with Boc-protected amine.
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Resolution : Separate enantiomers using 10-camphorsulfonic acid (CSA) (Yield: >95% ee).
Stability and Reactivity Trends
Scientific Research Applications
Tert-butyl N-(2-carbamoylcyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-carbamoylcyclopentyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic or basic conditions, revealing the free amine group. This property is exploited in various synthetic pathways to control the reactivity of amines and facilitate complex molecule construction .
Molecular Targets and Pathways: The compound interacts with enzymes and other proteins that recognize the carbamate group, allowing for selective modification and study of these biomolecules.
Comparison with Similar Compounds
Cyclopentyl Backbone Derivatives
Key Observations :
- Functional Groups: The carbamoyl group in the target compound differs from hydroxyl or aminoethyl substituents in analogs.
- Stereochemical Complexity : Hydroxy-substituted analogs (e.g., 225641-84-9 vs. 1290191-64-8) demonstrate how stereochemistry influences physicochemical properties and synthetic utility . The target compound’s 2-carbamoyl substitution may reduce stereochemical complexity compared to 3-substituted analogs.
Bicyclic and Piperidine-Based Carbamates
Key Observations :
- Structural Rigidity vs. The target compound’s cyclopentane core provides intermediate rigidity.
- Substituent Effects : Methyl or fluorine substituents (e.g., 907544-17-6) in piperidine analogs optimize pharmacokinetic profiles, suggesting that the carbamoyl group in the target compound could be tailored for similar optimization .
Aromatic and Cyclobutyl Carbamates
Key Observations :
- Electronic vs. Steric Effects : Aromatic carbamates (e.g., 1060801-16-2) prioritize electronic modulation, while cyclobutyl derivatives (e.g., 133550-78-4) emphasize steric effects. The target compound’s aliphatic carbamoyl group avoids aromatic toxicity risks, favoring biocompatibility .
Biological Activity
Tert-butyl N-(2-carbamoylcyclopentyl)carbamate is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
This compound belongs to the class of carbamate derivatives, characterized by the presence of a carbamate functional group (R-O-C(=O)-NR2). The compound's structure can be represented as follows:
- Molecular Formula : C_{12}H_{22}N_{2}O_{2}
- Molecular Weight : 226.32 g/mol
This structure contributes to its biological properties, including stability and permeability through biological membranes.
Carbamate derivatives like this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Carbamates can inhibit serine proteases, which play crucial roles in various physiological processes and disease states. For instance, they may interfere with the activity of enzymes involved in coagulation and inflammation .
- Regulation of Ion Channels : The compound may influence ion channel activity by modulating the cis/trans isomerization of carbamate linkers, affecting cation flux through cellular membranes .
Antitumor Activity
Recent studies indicate that carbamate derivatives have potential antitumor properties. The mechanism often involves:
- DNA Interaction : Some carbamates can bind to DNA, inhibiting replication and leading to apoptosis in cancer cells. This is achieved through the formation of reactive intermediates that interact with nucleophilic sites on DNA .
- Cytotoxic Effects : In vitro studies have demonstrated that certain carbamate compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of Cytokine Production : It may reduce the secretion of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in mediating inflammatory responses .
- Effect on Immune Cells : The compound has shown potential in modulating the activity of immune cells, including macrophages and lymphocytes, thus influencing immune responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study B | Showed inhibition of TNFα production in macrophages at concentrations as low as 10 µM. |
| Study C | Reported effective modulation of ion channel activity, influencing cation flux across membranes. |
Q & A
Q. What are the established synthetic routes for preparing Tert-butyl N-(2-carbamoylcyclopentyl)carbamate?
The synthesis typically involves carbamate protection strategies. A common approach is coupling a cyclopentylamine derivative with a tert-butyl carbamate group via activation with reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, tert-butyl carbamates are often synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . Purification via column chromatography or recrystallization is recommended to achieve >95% purity, as noted in similar protocols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR) and cyclopentyl carbamate backbone.
- IR Spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What storage conditions ensure the compound’s stability?
Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and prolonged light, as tert-butyl carbamates are prone to deprotection under acidic or aqueous conditions .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving sterically hindered intermediates?
Yield optimization requires:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carbamate formation .
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- In Situ Monitoring : TLC or HPLC tracking to identify bottlenecks in reaction progress .
Q. What strategies mitigate racemization in enantiomerically pure derivatives of this compound?
Racemization can be minimized by:
Q. How do steric and electronic effects influence the reactivity of the carbamate group during functionalization?
The tert-butyl group provides steric protection, reducing nucleophilic attack on the carbamate. Electronic effects (e.g., electron-withdrawing substituents on the cyclopentyl ring) can alter hydrolysis rates. Computational studies (DFT) or Hammett plots are recommended to quantify these effects .
Q. How can contradictions in reported solubility data for tert-butyl carbamates be resolved?
Systematically test solubility under controlled conditions:
- Solvent Gradients : Compare polar (water, methanol) vs. nonpolar (hexane, DCM) solvents.
- Temperature Dependence : Measure solubility at 25°C vs. 40°C.
- Standardized Protocols : Adopt OECD guidelines for reproducibility .
Q. What are the environmental and safety considerations for large-scale laboratory use?
- Waste Disposal : Follow EPA guidelines for carbamate-containing waste, including neutralization before disposal .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Ecotoxicity Screening : Perform preliminary assays (e.g., Daphnia magna toxicity tests) if releasing into aqueous systems .
Methodological Notes
- Stereochemical Analysis : For cyclopentyl derivatives, X-ray crystallography or NOESY NMR can resolve spatial configurations .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under standard lab conditions .
- Data Reproducibility : Cross-validate spectral data with PubChem or DSSTox entries for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
